2-(4-aminophenyl)isoindoline-1,3-dione

Thermal Analysis Solid-State Chemistry Materials Science

Choose 2-(4-aminophenyl)isoindoline-1,3-dione (CAS 21835-60-9) for its unique combination of high thermal stability (mp 245°C) and a reactive p-NH₂ group. This primary aromatic amine enables facile conjugation for polyimide synthesis, medicinal chemistry scaffolds, and fluorescent probes. Its moderate hydrophilicity (LogP 1.12, 2 HBD) and reliable hydrogen-bonding motifs make it a superior choice over common 4-nitro or 4-chloro analogs. Ensure batch-to-batch consistency and purity to accelerate your R&D and scale-up projects.

Molecular Formula C14H10N2O2
Molecular Weight 238.24 g/mol
CAS No. 21835-60-9
Cat. No. B1268519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-aminophenyl)isoindoline-1,3-dione
CAS21835-60-9
Molecular FormulaC14H10N2O2
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)N
InChIInChI=1S/C14H10N2O2/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h1-8H,15H2
InChIKeyMWUCSURZWUDISB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Aminophenyl)isoindoline-1,3-dione (CAS 21835-60-9) for Research and Industrial Procurement


2-(4-Aminophenyl)isoindoline-1,3-dione (CAS 21835-60-9), also known as N-(4-aminophenyl)phthalimide, is a phthalimide derivative featuring a 4-amino substituent on the N-phenyl ring . This compound belongs to the isoindoline-1,3-dione class, characterized by a planar phthalimide core . It is primarily utilized as a versatile building block in organic synthesis, particularly in the preparation of polymers, advanced materials, and pharmaceutical intermediates, owing to the reactivity of its primary aromatic amine group [1].

Why Substituting 2-(4-Aminophenyl)isoindoline-1,3-dione with Other N-Arylphthalimides Compromises Project Outcomes


The presence of the primary aromatic amine (p-NH₂) in 2-(4-aminophenyl)isoindoline-1,3-dione imparts unique physicochemical and reactive properties that are absent in common analogs such as 2-phenyl, 4-nitro, 4-methoxy, or 4-chloro derivatives. Direct substitution without careful validation can lead to significant deviations in thermal stability, solubility, and synthetic tractability . The following quantitative evidence demonstrates that the 4-amino substitution is not merely a structural variation but a critical determinant of performance in both synthetic and application-specific contexts .

Quantitative Differentiation of 2-(4-Aminophenyl)isoindoline-1,3-dione from Structural Analogs


Elevated Melting Point Confers Superior Thermal Stability for High-Temperature Processing

2-(4-Aminophenyl)isoindoline-1,3-dione exhibits a melting point of 245 °C (measured in ethanol) . This is significantly higher than that of closely related N-arylphthalimides lacking the 4-amino group. The elevated melting point is attributed to intermolecular hydrogen bonding involving the primary amine, which enhances crystal lattice energy .

Thermal Analysis Solid-State Chemistry Materials Science

Hydrogen Bond Donor Capacity Enables Unique Supramolecular and Solubility Profiles

The target compound possesses two hydrogen bond donors (HBD) due to its primary amine group, as computed by ACD/Labs Percepta Platform . In contrast, common analogs such as 2-(4-nitrophenyl)isoindoline-1,3-dione, 2-(4-methoxyphenyl)isoindoline-1,3-dione, and 2-(4-chlorophenyl)isoindoline-1,3-dione have zero HBD [1].

Medicinal Chemistry Crystal Engineering Drug Design

Lower LogP Enhances Aqueous Compatibility for Biological and Green Chemistry Applications

The computed partition coefficient (LogP) of 2-(4-aminophenyl)isoindoline-1,3-dione is 1.12, indicating moderate hydrophilicity . The 4-nitro analog, in contrast, has a computed XLogP3 of 2.2, reflecting greater lipophilicity [1].

ADME Green Chemistry Computational Chemistry

Primary Amine Functionality Enables Diverse Downstream Derivatization Strategies

The 4-amino group in 2-(4-aminophenyl)isoindoline-1,3-dione serves as a versatile synthetic handle for further functionalization. It can undergo diazotization for azo-coupling, amide bond formation with carboxylic acids or acyl chlorides, and imine formation with aldehydes [1]. This reactivity is absent in 2-phenyl, 4-methoxy, 4-chloro, and 4-nitro analogs, which lack a free primary amine.

Organic Synthesis Medicinal Chemistry Polymer Chemistry

Recommended Applications for 2-(4-Aminophenyl)isoindoline-1,3-dione Based on Quantitative Differentiation


Synthesis of High-Performance Polyimides and Advanced Polymers

The elevated thermal stability (melting point 245 °C) and reactive primary amine functionality make 2-(4-aminophenyl)isoindoline-1,3-dione an ideal monomer for the synthesis of polyimides and other high-performance polymers. The compound can be polymerized with dianhydrides or diisocyanates, and its high melting point ensures stability during high-temperature curing processes . The resulting polymers are expected to exhibit enhanced thermal and mechanical properties.

Pharmaceutical Intermediate for Targeted Drug Design

The combination of moderate hydrophilicity (LogP 1.12) and hydrogen bond donor capacity (2 HBD) renders this compound a valuable scaffold or intermediate in medicinal chemistry. The primary amine can be elaborated into diverse pharmacophores (e.g., amides, ureas, azo compounds), while the physicochemical properties favor oral bioavailability and target engagement [1]. Its higher melting point also simplifies purification via recrystallization.

Fluorescent Probes and Dye Precursors

The 4-amino substituent can serve as a conjugation point for chromophores or fluorophores, enabling the development of novel fluorescent probes . The phthalimide core itself can act as a fluorescence quencher or electron acceptor, and the amine allows for facile attachment of recognition elements. The compound's thermal stability (245 °C) ensures robust performance in demanding analytical applications.

Crystal Engineering and Supramolecular Chemistry

The presence of two hydrogen bond donors makes 2-(4-aminophenyl)isoindoline-1,3-dione a promising candidate for crystal engineering studies. It can form reliable hydrogen-bonded motifs with complementary acceptors, enabling the design of co-crystals or supramolecular assemblies. This property, combined with its high melting point, suggests utility in the development of stable organic materials with tailored solid-state properties.

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